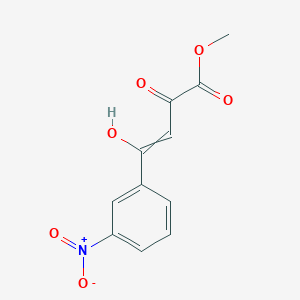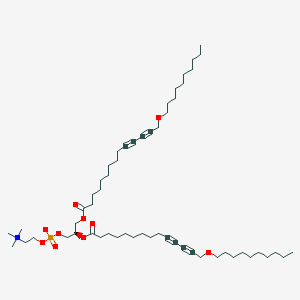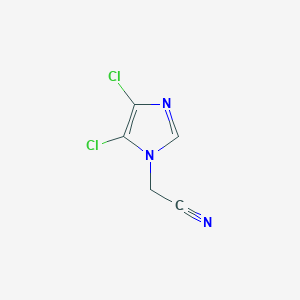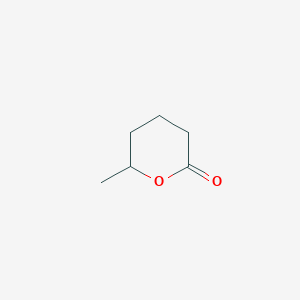![molecular formula C9H19N3O B130404 4-[2-(Dimethylamino)ethyl]-1-methylpiperazin-2-one CAS No. 142877-39-2](/img/structure/B130404.png)
4-[2-(Dimethylamino)ethyl]-1-methylpiperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[2-(Dimethylamino)ethyl]-1-methylpiperazin-2-one” is a complex organic compound. It’s likely to be a derivative of piperazine, a heterocyclic amine, with additional functional groups .
Synthesis Analysis
The synthesis of similar compounds often involves free radical polymerization. For instance, Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) is synthesized using atom transfer radical polymerization (ATRP), focusing on end group analysis .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using techniques like one- and two-dimensional NMR spectroscopy and MALDI-TOF MS .Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex and can involve various mechanisms. For instance, chalcones, which have a similar structural design, possess a wide range of pharmacological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For instance, 2-(Dimethylamino)ethyl methacrylate has a boiling point of 93-94 °C20 mm Hg, a density of 0.925 g/mL at 25 °C, and a refractive index n20/D 1.4582 .Safety And Hazards
Safety data sheets indicate that similar compounds can be hazardous. For instance, (Dimethylamino)ethyl methacrylate is considered hazardous by the 2012 OSHA Hazard Communication Standard, with risks including flammability, acute oral toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and skin sensitization .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[2-(dimethylamino)ethyl]-1-methylpiperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-10(2)4-6-12-7-5-11(3)9(13)8-12/h4-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBIBKKOZGGNSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1=O)CCN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569549 |
Source


|
| Record name | 4-[2-(Dimethylamino)ethyl]-1-methylpiperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Dimethylamino)ethyl]-1-methylpiperazin-2-one | |
CAS RN |
142877-39-2 |
Source


|
| Record name | 4-[2-(Dimethylamino)ethyl]-1-methylpiperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














